Methylsulfonyl acetate

Descripción general

Descripción

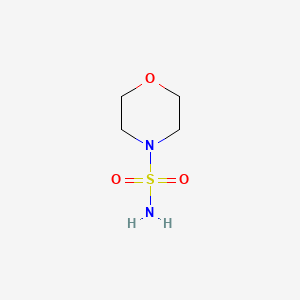

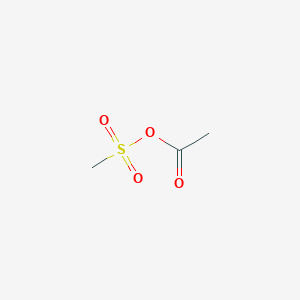

Methylsulfonyl acetate (MSA) is an organic compound composed of a methylsulfonyl group and an acetate group. It is a colorless, water-soluble liquid with a strong odor. MSA is used as a solvent and in various chemical and pharmaceutical applications. Its low toxicity and high solubility make it a desirable choice for many applications.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Methylsulfonyl acetate derivatives have been synthesized and evaluated for their biological activities. For instance, a study by Consalvi et al. (2015) focused on creating methylsulfonyl and sulfamoyl acetamides and ethyl acetates as potential COX-2 inhibitors. These compounds exhibited significant in vitro activity against COX-2 and demonstrated analgesic activity in vivo. This research highlights the potential of this compound derivatives in the development of new pharmaceuticals with specific biological targets (Consalvi et al., 2015).

Anti-Inflammatory and Antioxidant Effects

This compound has been identified as a compound with anti-inflammatory and antioxidant properties. Amirshahrokhi et al. (2011) investigated the effects of methylsulfonylmethane (MSM), a derivative of this compound, in an experimental colitis model in rats. The study demonstrated that MSM could reduce colonic damage and inflammation, indicating its potential therapeutic application in conditions like ulcerative colitis (Amirshahrokhi et al., 2011).

Herbicide Action

This compound derivatives also play a role in agriculture, particularly in herbicide formulations. Chaleff and Mauvais (1984) discovered that certain sulfonylurea herbicides, which likely include this compound derivatives, inhibit acetolactate synthase in plants. This enzyme is crucial for amino acid biosynthesis, and its inhibition by these herbicides effectively controls weed growth (Chaleff & Mauvais, 1984).

Analytical Applications

In the field of analytical chemistry, this compound derivatives are utilized for their stability and reactivity. Klaffenbach et al. (1993) developed a method to analyze sulfonylurea herbicides by gas-liquid chromatography, where this compound derivatives played a crucial role in stabilizing these compounds for analysis (Klaffenbach et al., 1993).

Catalysis and Solvent Applications

In industrial processes, this compound derivatives have been explored for their catalytic and solvent properties. For instance, Graczová et al. (2018) investigated the use of methyl acetate (a derivative of this compound) in extractive distillation processes. This study highlighted the economic aspects of using methyl acetate for separating mixtures in industrial applications (Graczová et al., 2018).

Recent Scientific Research on this compound and Related Compounds (2023)

Methanogenesis and Environmental Adaptation

In 2023, Salvi et al. conducted a study on Methanosarcina acetivorans, a methanogenic archaeum, to understand how combinations of substrates, including sulfide or acetate and 2-mercaptoethane sulfonate, affect metabolic fluxes. The findings showed that supplementing with both acetate and coenzyme M (CoM-SH) was necessary to alleviate the effects of the ΔhdrABC mutation in methanogens. This research offers new insights into the metabolic mechanisms of methanogens and their environmental adaptation strategies (Salvi et al., 2023).

Advances in Sulfonamide Synthesis

Van den Boom and Zuilhof (2023) reported a novel method for synthesizing a wide range of sulfonamides at room temperature, utilizing 4-nitrophenyl benzylsulfonate. This method showcased efficient yields and short reaction times, providing a viable alternative for producing sulfonamides, which have significant biological applications (Van den Boom & Zuilhof, 2023).

Catalysis in Formic Acid Dehydrogenation

Research by Guo et al. (2023) focused on the development of new Ir complexes bearing N-(Methylsulfonyl)-2-pyridinecarboxamide and N-(Phenylsulfonyl)-2-pyridinecarboxamide as catalysts for aqueous formic acid dehydrogenation. The study highlights the potential of these complexes in catalytic applications, providing a pathway for efficient energy conversion processes (Guo et al., 2023).

EMS Mutagenesis in Plant Stress Tolerance

Chen et al. (2023) provided insights into the application of ethyl methanesulfonate (EMS)-induced mutagenesis in plant development and abiotic stress tolerance research. The review discussed the types of mutations, mutation sites, and the identification and characterization of mutations, emphasizing the role of EMS in advancing plant breeding and fundamental research (Chen et al., 2023).

Safety and Hazards

Mecanismo De Acción

Target of Action

Methylsulfonyl acetate is a derivative of the indole nucleus, which is found in many important synthetic drug molecules . It has been found to bind with high affinity to multiple receptors, making it a valuable compound for developing new useful derivatives .

Mode of Action

This compound has been shown to have anti-inflammatory and antioxidant mechanisms . In an in vitro study, human neutrophils were artificially stimulated to produce oxidative compounds, including hydrogen peroxide, superoxide, and hypochlorous acid . After cell lines were treated with either DMSO or DMSO 2, these free radical compounds were reduced .

Biochemical Pathways

This compound affects the biochemical pathways involved in inflammation and oxidation . It reduces the production of oxidative compounds in human neutrophils, thereby mitigating the effects of inflammation and oxidation .

Pharmacokinetics

Related compounds such as benzimidazole derivatives, where a 4-(methylsulfonyl) phenyl pharmacophore is attached via its c-2 position, have been evaluated in vitro as cyclooxygenase-1 (cox-1)/cyclooxygenese-2 (cox-2) inhibitors . In silico prediction of physicochemical properties, ADME, and drug-likeness profiles were also studied .

Result of Action

The result of this compound’s action is a reduction in inflammation and oxidation . It has been shown to have anti-inflammatory and antioxidant effects, reducing the production of oxidative compounds in human neutrophils .

Action Environment

The action environment of this compound can be influenced by various factors. For instance, the presence of other compounds can affect its action. In one study, copper acetate in combination with diethanolamine was found to substantially increase yields in a related system . .

Propiedades

IUPAC Name |

methylsulfonyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O4S/c1-3(4)7-8(2,5)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQSMQUBQPWGAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40303406 | |

| Record name | methylsulfonyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5539-53-7 | |

| Record name | NSC158252 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methylsulfonyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing 6-methylenecarboxylic acid derivatives of steroids like testosterone and progesterone?

A1: [] The research highlights the synthesis of 6-methylenecarboxylic acid derivatives of testosterone and progesterone through the use of methylsulfonyl acetate intermediates. Modifying the structure of steroid hormones like testosterone and progesterone can alter their binding affinity to receptors, potentially leading to compounds with modified biological activity. This is crucial for developing novel therapeutics with improved potency, selectivity, or reduced side effects compared to the parent steroid hormones.

Q2: How does the stereochemistry of the this compound derivatives affect the final product?

A2: [] The research demonstrates that the stereochemistry of the this compound intermediates significantly impacts the stereochemistry of the final products. For instance, using the methyl 6β-(phenylsulfonyl)acetate derivative of testosterone led to two products with different configurations (S and R) at the newly formed chiral center. Controlling the stereochemistry at each step is essential in synthetic chemistry, particularly when dealing with biologically active molecules, as different stereoisomers can exhibit drastically different pharmacological profiles.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1331443.png)